molecular formula C20H19F3N4O5S B318386 4-{[4-(2-methoxyphenyl)-6-(trifluoromethyl)-2-pyrimidinyl]sulfonyl}-N-(5-methyl-3-isoxazolyl)butanamide

4-{[4-(2-methoxyphenyl)-6-(trifluoromethyl)-2-pyrimidinyl]sulfonyl}-N-(5-methyl-3-isoxazolyl)butanamide

Cat. No.: B318386
M. Wt: 484.5 g/mol
InChI Key: FVEJIAQBCVTZMO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-{[4-(2-methoxyphenyl)-6-(trifluoromethyl)-2-pyrimidinyl]sulfonyl}-N-(5-methyl-3-isoxazolyl)butanamide is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a combination of aromatic and heterocyclic components, making it a versatile candidate for research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{[4-(2-methoxyphenyl)-6-(trifluoromethyl)-2-pyrimidinyl]sulfonyl}-N-(5-methyl-3-isoxazolyl)butanamide typically involves multi-step organic reactions. The process begins with the preparation of the pyrimidine core, followed by the introduction of the methoxyphenyl and trifluoromethyl groups. The sulfonylation step is crucial, where a sulfonyl chloride reacts with the pyrimidine derivative under basic conditions. The final step involves the coupling of the sulfonylated pyrimidine with the isoxazole derivative, often using a coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a base such as triethylamine.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process. Purification steps such as recrystallization or chromatography are essential to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

4-{[4-(2-methoxyphenyl)-6-(trifluoromethyl)-2-pyrimidinyl]sulfonyl}-N-(5-methyl-3-isoxazolyl)butanamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to a hydroxyl group under strong oxidizing conditions.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium.

    Reduction: Hydrogen gas (H₂) with a palladium on carbon (Pd/C) catalyst.

    Substitution: Sodium hydride (NaH) or lithium diisopropylamide (LDA) as bases.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group yields a hydroxyl derivative, while reduction of a nitro group results in an amine derivative.

Scientific Research Applications

4-{[4-(2-methoxyphenyl)-6-(trifluoromethyl)-2-pyrimidinyl]sulfonyl}-N-(5-methyl-3-isoxazolyl)butanamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its therapeutic potential in treating various diseases due to its unique chemical properties.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 4-{[4-(2-methoxyphenyl)-6-(trifluoromethyl)-2-pyrimidinyl]sulfonyl}-N-(5-methyl-3-isoxazolyl)butanamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to a biological effect. The exact pathways and targets depend on the specific application and require further research to elucidate.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-{[4-(2-methoxyphenyl)-6-(trifluoromethyl)-2-pyrimidinyl]sulfonyl}-N-(5-methyl-3-isoxazolyl)butanamide stands out due to its combination of aromatic and heterocyclic components, which confer unique chemical and biological properties. Its potential as a versatile building block and its applications in various fields highlight its significance.

Properties

Molecular Formula

C20H19F3N4O5S

Molecular Weight

484.5 g/mol

IUPAC Name

4-[4-(2-methoxyphenyl)-6-(trifluoromethyl)pyrimidin-2-yl]sulfonyl-N-(5-methyl-1,2-oxazol-3-yl)butanamide

InChI

InChI=1S/C20H19F3N4O5S/c1-12-10-17(27-32-12)26-18(28)8-5-9-33(29,30)19-24-14(11-16(25-19)20(21,22)23)13-6-3-4-7-15(13)31-2/h3-4,6-7,10-11H,5,8-9H2,1-2H3,(H,26,27,28)

InChI Key

FVEJIAQBCVTZMO-UHFFFAOYSA-N

SMILES

CC1=CC(=NO1)NC(=O)CCCS(=O)(=O)C2=NC(=CC(=N2)C(F)(F)F)C3=CC=CC=C3OC

Canonical SMILES

CC1=CC(=NO1)NC(=O)CCCS(=O)(=O)C2=NC(=CC(=N2)C(F)(F)F)C3=CC=CC=C3OC

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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4-{[4-(2-methoxyphenyl)-6-(trifluoromethyl)-2-pyrimidinyl]sulfonyl}-N-(5-methyl-3-isoxazolyl)butanamide
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4-{[4-(2-methoxyphenyl)-6-(trifluoromethyl)-2-pyrimidinyl]sulfonyl}-N-(5-methyl-3-isoxazolyl)butanamide
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4-{[4-(2-methoxyphenyl)-6-(trifluoromethyl)-2-pyrimidinyl]sulfonyl}-N-(5-methyl-3-isoxazolyl)butanamide
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4-{[4-(2-methoxyphenyl)-6-(trifluoromethyl)-2-pyrimidinyl]sulfonyl}-N-(5-methyl-3-isoxazolyl)butanamide
Reactant of Route 5
4-{[4-(2-methoxyphenyl)-6-(trifluoromethyl)-2-pyrimidinyl]sulfonyl}-N-(5-methyl-3-isoxazolyl)butanamide
Reactant of Route 6
4-{[4-(2-methoxyphenyl)-6-(trifluoromethyl)-2-pyrimidinyl]sulfonyl}-N-(5-methyl-3-isoxazolyl)butanamide

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